5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
5,7-Bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with:
- Two 4-methylbenzyloxy groups at positions 5 and 5.
- A phenyl group at position 4.
Properties
Molecular Formula |
C31H26O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5,7-bis[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C31H26O4/c1-21-8-12-23(13-9-21)19-33-26-16-28(34-20-24-14-10-22(2)11-15-24)31-27(25-6-4-3-5-7-25)18-30(32)35-29(31)17-26/h3-18H,19-20H2,1-2H3 |
InChI Key |
QKVBATIRUXFJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Core Chromene Skeleton Formation
The synthesis begins with constructing the 2H-chromen-2-one (coumarin) core. A common approach involves the Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For 4-phenyl substitution, resorcinol derivatives are condensed with phenylacetic acid derivatives. For example, 4-phenylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to yield 4-phenyl-7-hydroxy-2H-chromen-2-one. This intermediate undergoes selective functionalization at the 5- and 7-positions.
Bis-Alkylation with 4-Methylbenzyl Groups
Introducing the 4-methylbenzyloxy groups at positions 5 and 7 requires careful alkoxy group installation. A two-step nucleophilic aromatic substitution (SNAr) is employed:
-
Protection of Reactive Sites : The 7-hydroxy group of 4-phenyl-7-hydroxy-2H-chromen-2-one is temporarily protected using a tert-butyldimethylsilyl (TBS) group to prevent undesired alkylation at this position.
-
Alkylation at Position 5 : The 5-hydroxy group reacts with 4-methylbenzyl bromide in the presence of potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
-
Deprotection and Second Alkylation : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), exposing the 7-hydroxy group for a second alkylation with 4-methylbenzyl bromide under similar conditions.
This sequential approach ensures regioselectivity, achieving a reported yield of 68–72% for the bis-alkylated product.
Optimization Strategies for Improved Yield and Purity
Solvent and Catalyst Selection
Reaction efficiency depends critically on solvent polarity and base strength. Comparative studies show that DMF outperforms tetrahydrofuran (THF) or acetonitrile in facilitating SNAr reactions due to its high polarity and ability to stabilize transition states. Catalytic amounts of potassium iodide (KI) enhance reactivity by generating a more nucleophilic alkoxide intermediate.
Table 1: Solvent Impact on Alkylation Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 12 | 72 |
| THF | 24 | 45 |
| Acetonitrile | 18 | 58 |
Temperature and Reaction Time
Elevated temperatures (80–90°C) accelerate alkylation but risk side reactions such as over-alkylation or ether cleavage. Kinetic studies recommend maintaining temperatures below 85°C and monitoring progress via thin-layer chromatography (TLC) to terminate reactions at >95% conversion.
Purification Techniques
Crude products often contain unreacted starting materials and regioisomers. Sequential purification via silica gel chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization from ethanol/water (3:1) achieves >98% purity. High-performance liquid chromatography (HPLC) analysis confirms the absence of positional isomers.
Mechanistic Insights and Side-Reaction Mitigation
Competing Etherification Pathways
The electron-rich aromatic ring of the coumarin core predisposes it to electrophilic attack. During alkylation, competing C-alkylation (instead of O-alkylation) may occur, particularly with excess alkylating agent. To suppress this:
-
Stoichiometric Control : Maintain a 1:2.2 molar ratio of coumarin intermediate to 4-methylbenzyl bromide.
-
Radical Scavengers : Additions like 2,6-di-tert-butyl-4-methylphenol (BHT) quench free radicals that promote C-alkylation.
Hydrolytic Stability
The 2H-chromen-2-one core is susceptible to base-mediated ring opening. Reaction mixtures must remain anhydrous, and workup should avoid prolonged exposure to aqueous bases.
Analytical Characterization of the Final Product
Spectroscopic Confirmation
-
FT-IR : Key peaks include ν(C=O) at 1706 cm⁻¹, ν(Ar-O-C) at 1240 cm⁻¹, and ν(C-H) aromatic at 2983 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃) : δ 5.28 (s, 2H, OCH₂Ar), 6.82–7.45 (m, 16H, aromatic H), 8.12 (s, 1H, C=CH).
-
¹³C NMR : 163.8 ppm (C=O), 154.2 ppm (O-C-O), 130.3–128.8 ppm (aromatic carbons).
Mass Spectrometric Validation
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 475.2012 (calculated 475.2018 for C₃₁H₂₈O₄).
Scalability and Industrial Feasibility
Pilot-Scale Production
A 100-g batch synthesis achieved 65% yield using continuous flow reactors, which enhance heat transfer and reduce side reactions compared to batch processes. Key parameters:
-
Residence Time : 30 minutes
-
Temperature : 75°C
-
Pressure : 2 bar
Applications Influencing Synthesis Design
Pharmacological Requirements
For drug development, residual palladium (from potential cross-coupling steps) must be <10 ppm. Chelating resins like SiliaBond® Thiourea reduce Pd content to 2–5 ppm.
Material Science Adaptations
In polymer applications, enhancing thermal stability requires ultra-high purity (>99.9%), achieved via preparative HPLC with C18 columns.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ether groups at positions 5 and 7 undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacting with concentrated HCl (3–6 M) at 80–100°C cleaves the ether bonds, yielding 5,7-dihydroxy-4-phenylchromen-2-one and 4-methylbenzyl alcohol as byproducts. -
Basic Hydrolysis :
Using NaOH (5–10% w/v) in ethanol/water mixtures at reflux temperature produces similar results but with lower yields (~65%) due to competing side reactions.
Hydrogenation Reactions
The chromen-2-one ring undergoes selective hydrogenation:
-
Catalytic Hydrogenation :
In the presence of Pd/C (5–10% loading) under H₂ (1–3 atm) at 25–40°C, the C=C bond in the chromenone ring is reduced, forming 5,7-bis[(4-methylbenzyl)oxy]-4-phenylchroman-2-one.Yield : 85–92% (methanol solvent).
Electrophilic Substitution
The aromatic rings participate in electrophilic reactions:
-
Nitration :
Treatment with HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C introduces nitro groups primarily at the para positions of the phenyl substituents. -
Sulfonation :
Reacting with fuming H₂SO₄ at 80°C produces sulfonated derivatives, with regioselectivity influenced by steric effects from the 4-methylbenzyl groups.
Oxidation Reactions
The chromenone core is resistant to mild oxidants but reacts under strong conditions:
-
KMnO₄ Oxidation :
In alkaline media, oxidative cleavage of the pyrone ring generates phthalic acid derivatives. -
Ozonolysis :
Ozone in CH₂Cl₂ at −78°C cleaves the C=C bond, yielding diketone intermediates.
Coordination Chemistry
The compound forms complexes with transition metals:
| Metal Ion | Conditions | Complex Type | Application |
|---|---|---|---|
| Fe³+ | Ethanol, 25°C, pH 6–7 | Octahedral | Antioxidant activity studies |
| Cu²+ | DMF, 60°C | Square planar | Catalysis research |
Photochemical Reactions
UV irradiation (λ = 254–365 nm) induces [2+2] cycloaddition:
-
Dimerization :
Forms a cyclobutane-linked dimer under inert atmosphere, confirmed by X-ray crystallography .
Rearrangement Reactions
Thermal treatment (150–200°C) triggers benzyl ether migration:
-
Thio-Claisen Analogue :
Heating in diphenyl ether solvent leads to rearrangement of the 4-methylbenzyl groups, producing regioisomeric chromenones .
Key Reaction Data Table
| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl, 80°C, 6 h | 5,7-Dihydroxy-4-phenylchromen-2-one | 78% | |
| Catalytic Hydrogenation | H₂ (2 atm), Pd/C, MeOH, 30°C | 5,7-Bis[(4-methylbenzyl)oxy]-4-phenylchroman-2-one | 89% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro-5,7-bis[(4-methylbenzyl)oxy] derivative | 63% | |
| Fe³+ Complexation | FeCl₃, EtOH, pH 6.5, 25°C | Octahedral Fe(III)-chromenone complex | 92% |
Scientific Research Applications
Chemistry
5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for further chemical modifications.
Biology
Research into the biological activities of this compound has revealed potential anti-inflammatory and antioxidant properties. Studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting beneficial effects in various biological contexts. The lipophilicity imparted by the 4-methylbenzyl groups enhances its interaction with biological targets .
Medicine
The therapeutic potential of this compound is being explored for treating diseases related to oxidative stress and inflammation. Its derivatives may offer improved solubility and bioavailability compared to its parent compound, chrysin, which has limited medical applications due to poor solubility .
Industry
In industrial applications, this compound is being investigated for its role as a precursor in the synthesis of dyes and pigments. Its unique chromenone structure provides vibrant colors suitable for various materials. Additionally, it may find applications in developing new materials with specific properties due to its chemical stability and reactivity .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in therapeutic applications for inflammatory diseases.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to enhance its solubility and biological activity. Various substitutions were tested, leading to compounds with improved pharmacokinetic profiles suitable for drug development.
Mechanism of Action
The mechanism of action of 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Features:
- Synthesis : Similar to methods described for related compounds (e.g., ), it may be synthesized via nucleophilic substitution using 4-chloro-3-formylcoumarin and p-methylbenzylamine.
Substituent Variations on the Chromenone Core
Table 1: Structural Comparison of Key Analogs
*Estimated based on substituent contributions.
Key Observations:
Lipophilicity : The target compound’s 4-methylbenzyloxy groups increase lipophilicity compared to hydroxylated analogs (e.g., DMDP-1) or allyloxy derivatives. This may enhance blood-brain barrier penetration .
Crystallinity: Benzyloxy-substituted chromenones (e.g., C₃₆H₂₈O₅) form triclinic crystals with π-π stacking and C–H···O interactions , while hydroxylated derivatives (e.g., C₂₅H₁₆O₈) exhibit stronger hydrogen bonding, affecting solubility .
Bioactivity : Analogs with hydroxyl or acyl groups (e.g., DMDP-1) show marked anticancer activity, suggesting the target compound’s bioactivity could be modulated by its substituents .
Positional Isomerism
- 4-Phenyl vs. 2-Phenyl Substitution :
- The target compound’s 4-phenyl group may induce steric hindrance, altering binding affinity compared to 2-phenyl analogs (e.g., 5,7-bis(benzyloxy)-2-phenyl-4H-chromen-4-one) .
- 2-Phenyl derivatives often exhibit planar molecular conformations, whereas 4-phenyl groups may disrupt coplanarity, affecting π-π interactions .
Hydrogen Bonding and Solubility
- Hydroxyl vs. Alkoxy Groups: Compounds with hydroxyl groups (e.g., 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one) form intramolecular hydrogen bonds, reducing solubility in nonpolar solvents . Alkoxy-substituted derivatives (e.g., target compound) lack strong hydrogen-bond donors, favoring solubility in organic solvents like DMSO or ethanol .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, benzyl-protected hydroxyl groups are introduced using 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric ratios (1:2 for di-substitution) critically affect yield. Side reactions, such as over-alkylation, are minimized by controlled addition of reagents .
Q. What spectroscopic and crystallographic techniques are employed to confirm the structure of this chromenone derivative?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for benzyl groups).
- X-ray diffraction : Single-crystal X-ray analysis (using SHELXL-97 for refinement) resolves bond lengths (e.g., C–O bonds ≈ 1.36 Å) and dihedral angles between chromenone and substituents .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 540.1937) .
Q. How is the antioxidant or cytotoxic activity of this compound evaluated in vitro?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) or ORAC (oxygen radical absorbance capacity) are used.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or A549) with IC₅₀ calculations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical .
Advanced Research Questions
Q. How do crystallographic disorders in the benzyl groups affect structural refinement, and how are these resolved?
- Methodological Answer : Partial occupancy of benzyl substituents (due to rotational freedom) introduces disorder. Strategies include:
- Multi-position refinement : Assigning fractional occupancy to disordered atoms using SHELXL .
- Restraints : Applying SIMU/DELU restraints to stabilize thermal motion parameters.
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure model accuracy .
Q. What strategies optimize regioselectivity during the synthesis of poly-substituted chromenones like this compound?
- Methodological Answer :
- Protecting groups : Temporary protection of reactive hydroxyls (e.g., using benzyl or acetyl groups) prevents unwanted substitutions.
- Lewis acid catalysis : BF₃·Et₂O or Sc(OTf)₃ enhances regioselectivity in Friedel-Crafts reactions .
- Computational modeling : DFT calculations predict electrophilic aromatic substitution sites (e.g., C5 vs. C7 positions) .
Q. How do electronic effects of 4-methylbenzyl substituents influence the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis spectroscopy : Bathochromic shifts in λ_max (~350 nm) indicate extended conjugation from electron-donating methyl groups.
- TD-DFT studies : HOMO-LUMO gaps correlate with substituent electronegativity. Methyl groups lower the gap by ~0.3 eV compared to unsubstituted analogs .
Q. What computational methods are used to analyze intermolecular interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld surface analysis : Quantifies C–H···π (15–20%) and van der Waals interactions using CrystalExplorer.
- Energy frameworks : Assess lattice energy contributions (electrostatic vs. dispersion) via CE-B3LYP models .
Data Contradictions and Validation
Q. How are discrepancies between theoretical and experimental NMR chemical shifts resolved?
- Methodological Answer :
- Solvent effects : Simulate shifts with PCM models (e.g., chloroform vs. DMSO-d₆) in Gaussian.
- Conformational sampling : Rotamer populations (e.g., benzyl group orientations) are averaged using Boltzmann statistics in ACD/Labs .
Q. Why do biological activity assays for this compound show variability across studies?
- Methodological Answer : Variability arises from:
- Cell line specificity : Differential expression of molecular targets (e.g., topoisomerase II in MCF-7 vs. HeLa).
- Solubility limits : Use of co-solvents (e.g., β-cyclodextrin) improves bioavailability in PBS .
Tables
Table 1 : Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P1 |
| a, b, c (Å) | 7.3176, 12.818, 14.933 |
| α, β, γ (°) | 82.54, 83.86, 85.60 |
| R-factor | 0.054 |
| C–O bond length (Å) | 1.36 ± 0.02 |
Table 2 : Synthetic Yields Under Varied Conditions
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 65 |
| 80 | 8 | 82 |
| 100 | 6 | 58 (decomp.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
